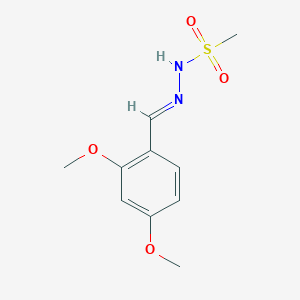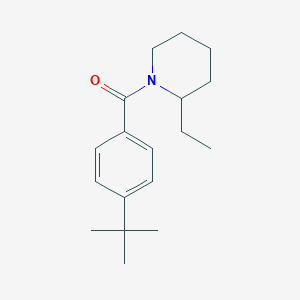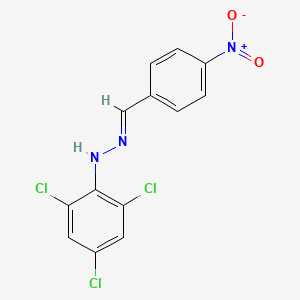![molecular formula C14H13N3O4 B3856020 N'-[(E)-(5-methylfuran-2-yl)methylidene]-2-(4-nitrophenyl)acetohydrazide](/img/structure/B3856020.png)
N'-[(E)-(5-methylfuran-2-yl)methylidene]-2-(4-nitrophenyl)acetohydrazide
Overview
Description
N’-[(E)-(5-methylfuran-2-yl)methylidene]-2-(4-nitrophenyl)acetohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a furan ring substituted with a methyl group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-methylfuran-2-yl)methylidene]-2-(4-nitrophenyl)acetohydrazide typically involves the condensation reaction between 5-methylfurfural and 2-(4-nitrophenyl)acetohydrazide. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as acetic acid, to facilitate the formation of the hydrazone linkage.
-
Step 1: : Preparation of 2-(4-nitrophenyl)acetohydrazide
- React 4-nitrobenzaldehyde with ethyl chloroacetate in the presence of a base to form ethyl 2-(4-nitrophenyl)acetate.
- Hydrolyze the ester to obtain 2-(4-nitrophenyl)acetic acid.
- React the acid with hydrazine hydrate to form 2-(4-nitrophenyl)acetohydrazide.
-
Step 2: : Condensation Reaction
- Mix 5-methylfurfural with 2-(4-nitrophenyl)acetohydrazide in acetic acid.
- Reflux the mixture for several hours to obtain N’-[(E)-(5-methylfuran-2-yl)methylidene]-2-(4-nitrophenyl)acetohydrazide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-methylfuran-2-yl)methylidene]-2-(4-nitrophenyl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydrazone linkage can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Furanone derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Various substituted hydrazones depending on the electrophile used.
Scientific Research Applications
N’-[(E)-(5-methylfuran-2-yl)methylidene]-2-(4-nitrophenyl)acetohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-(5-methylfuran-2-yl)methylidene]-2-(4-nitrophenyl)acetohydrazide involves its interaction with biological macromolecules. The compound can form hydrogen bonds and π-π interactions with proteins and nucleic acids, leading to inhibition of enzyme activity or disruption of cellular processes. The nitrophenyl group is particularly important for its biological activity, as it can undergo redox reactions within the cellular environment .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-3-methylphenoxy)-N’-[(5-methylfuran-2-yl)methylidene]acetohydrazide
- N’-[(Z)-(5-methylfuran-2-yl)methylidene]-2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetohydrazide
Uniqueness
N’-[(E)-(5-methylfuran-2-yl)methylidene]-2-(4-nitrophenyl)acetohydrazide is unique due to the presence of both a furan ring and a nitrophenyl group. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions further enhances its utility in synthetic chemistry and biological studies .
Properties
IUPAC Name |
N-[(E)-(5-methylfuran-2-yl)methylideneamino]-2-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c1-10-2-7-13(21-10)9-15-16-14(18)8-11-3-5-12(6-4-11)17(19)20/h2-7,9H,8H2,1H3,(H,16,18)/b15-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHADLOZLAYVGX-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=NNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-N-(2,2,6,6-tetramethylpiperidin-4-yl)-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]but-2-enamide](/img/structure/B3855943.png)
![2-(4-methylphenoxy)-N-[(Z)-pyridin-3-ylmethylideneamino]acetamide](/img/structure/B3855956.png)

![N-[(5-tert-butyl-2-thienyl)methyl]acetamide](/img/structure/B3855978.png)

![1-(4-nitrophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B3855993.png)
![2-fluoro-N-[2-oxo-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]ethyl]benzamide](/img/structure/B3855998.png)
![N-[(Z)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-2-(4-methylphenoxy)acetamide](/img/structure/B3856000.png)

![ethyl (2E)-2-cyano-2-[[4-[[4-[(2E)-2-(1-cyano-2-ethoxy-2-oxoethylidene)hydrazinyl]phenyl]carbamoyl]phenyl]hydrazinylidene]acetate](/img/structure/B3856027.png)
![ethyl (2E)-2-[(5-carbamoyl-2-methoxyphenyl)hydrazinylidene]-2-cyanoacetate](/img/structure/B3856036.png)
![1-ethyl-N-[2-(methylthio)phenyl]-4-piperidinamine](/img/structure/B3856037.png)
![N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]hexanamide](/img/structure/B3856045.png)
![N-(4-Chloro-2-methylphenyl)-3-{N'-[(E)-(thiophen-2-YL)methylidene]hydrazinecarbonyl}propanamide](/img/structure/B3856052.png)
